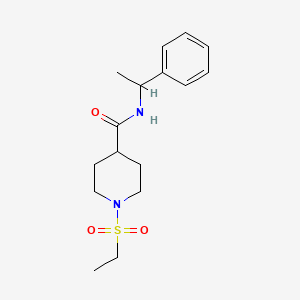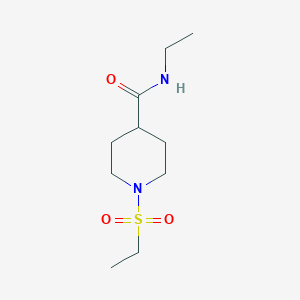
N-(1,3-benzodioxol-5-yl)-2-methoxy-5-(propan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound known for its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a benzodioxole moiety, a methoxy group, and a sulfonamide group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Methoxy Group: This step often involves methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Sulfonamide Formation: The final step involves the reaction of the intermediate with sulfonyl chlorides under basic conditions to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonamide group can be reduced to amines under specific conditions.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as a therapeutic agent, particularly in the modulation of immune responses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. For instance, it may bind to proteins or enzymes, altering their activity and leading to downstream effects. The pathways involved can include modulation of signal transduction, inhibition of enzyme activity, or interaction with cellular receptors.
Comparison with Similar Compounds
Similar Compounds
N-(2H-1,3-BENZODIOXOL-5-YL)-2-METHOXYBENZENE-1-SULFONAMIDE: Lacks the propan-2-yl group.
N-(2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-5-METHYLBENZENE-1-SULFONAMIDE: Contains a methyl group instead of the propan-2-yl group.
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-2-METHOXY-5-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets or alter its pharmacokinetic properties.
Properties
Molecular Formula |
C17H19NO5S |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-methoxy-5-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H19NO5S/c1-11(2)12-4-6-15(21-3)17(8-12)24(19,20)18-13-5-7-14-16(9-13)23-10-22-14/h4-9,11,18H,10H2,1-3H3 |
InChI Key |
QYSNDNLQDAQWBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-benzyl-3-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-4-methoxybenzenesulfonamide](/img/structure/B11123842.png)
![N-[1-(biphenyl-4-ylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide](/img/structure/B11123851.png)
![(2E)-N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B11123856.png)

![1-{[2-methoxy-5-(propan-2-yl)phenyl]sulfonyl}-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B11123888.png)
![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11123894.png)
![(4-Methylpiperidin-1-yl)[2-(thiophen-2-yl)quinolin-4-yl]methanone](/img/structure/B11123901.png)
![N-[2-(morpholin-4-yl)ethyl]-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B11123909.png)


![2,4,5-trimethyl-N-[1-(pyridin-2-yl)ethyl]benzenesulfonamide](/img/structure/B11123938.png)
![[1-(3,4-Dimethoxy-benzenesulfonyl)-piperidin-3-yl]-morpholin-4-yl-methanone](/img/structure/B11123945.png)

![2-[2-oxo-5-phenyl-1(2H)-pyrazinyl]-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide](/img/structure/B11123953.png)
